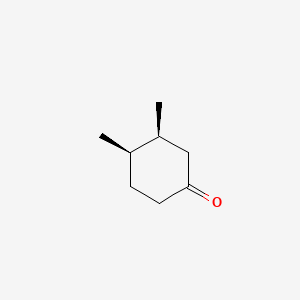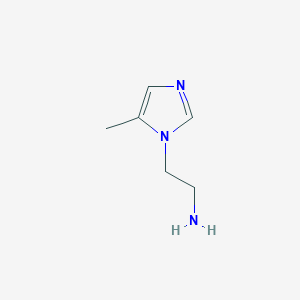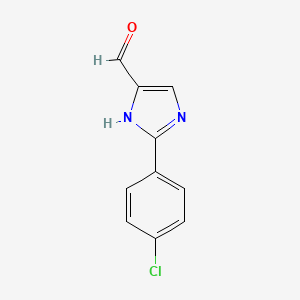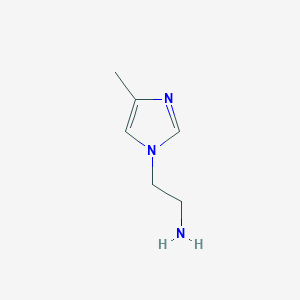
2-(4-Methyl-1H-imidazol-1-yl)ethanamine
Descripción general
Descripción
2-(4-Methyl-1H-imidazol-1-yl)ethanamine, commonly known as MIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIE is a derivative of imidazole, a five-membered heterocyclic ring that is widely found in nature. MIE has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MIE has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the ability to modulate neurotransmitter systems, regulate gene expression, and affect cellular signaling pathways. MIE has been used in studies on the nervous system, cardiovascular system, and immune system, among others. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of MIE is not fully understood, but it is thought to involve the modulation of neurotransmitter systems, including the dopaminergic and serotonergic systems. MIE has also been shown to affect cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cell proliferation, differentiation, and survival. MIE may also regulate gene expression through its effects on transcription factors and chromatin remodeling.
Biochemical and Physiological Effects:
MIE has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition. MIE has also been shown to affect cellular signaling pathways, including the MAPK pathway, which plays a key role in cell proliferation, differentiation, and survival. MIE may also regulate gene expression through its effects on transcription factors and chromatin remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIE has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MIE is also stable under a range of conditions and can be stored for extended periods. However, MIE has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. MIE can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on MIE. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. MIE has also been investigated for its potential as a tool for studying cellular signaling pathways and gene expression. Future studies may also focus on the development of new synthesis methods for MIE and the optimization of its properties for use in lab experiments. Overall, MIE is a promising compound with a range of potential applications in scientific research.
Propiedades
IUPAC Name |
2-(4-methylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJFZSMLAAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



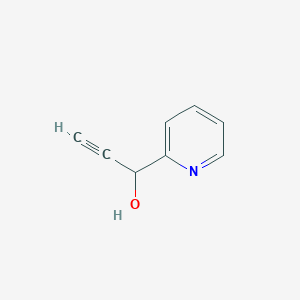
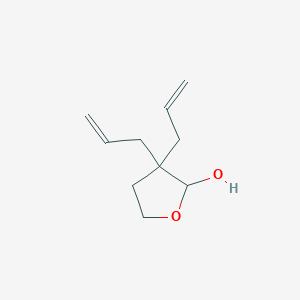

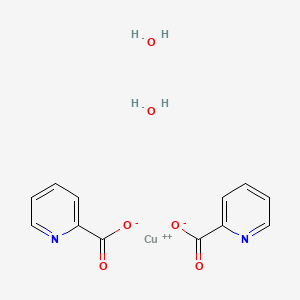



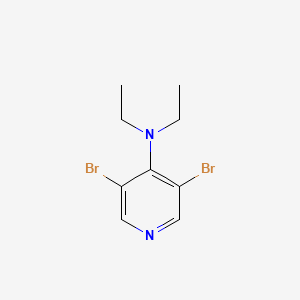
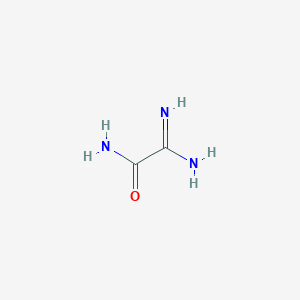
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)

